2-Chloropyridine-13C5
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Overview
Description
Scientific Research Applications
1. NMR Studies
2-Chloropyridine-13C5 is extensively used in nuclear magnetic resonance (NMR) studies. For example, a 13C NMR study of sulphur-containing 5-trifluoromethylpolychloropyridines was conducted to analyze the carbon chemical shifts and external long-range 13C, 19F NMR coupling constants (Sveshnikov, Sipyagin & Dobrokhotova, 1995). Similarly, high-resolution 13C NMR spectra have been used to determine long-range 13C1H spin coupling constants in pyridine and 2-bromopyridine (Hansen & Jakobsen, 1973).
2. Organometallic Chemistry
This compound finds applications in organometallic chemistry. For instance, organopalladium(II) and organonickel(II) complexes containing carbon-bonded heterocycles as ligands have been synthesized using 2-chloropyridine (Isobe, Nanjo, Nakamura & Kawaguchi, 1986) (Isobe, Nakamura & Kawaguchi, 1980).
3. Microwave Spectroscopy
The microwave spectrum of 2-chloropyridine has been studied to determine the nuclear quadrupole coupling constants, contributing to our understanding of molecular structures and interactions (Meyer, Andresen & Dreizler, 1987).
4. Crystallography and Structural Analysis
X-ray and neutron diffraction studies have been used to investigate the crystal structure of compounds like 2-amino-5-chloropyridine, which aids in understanding molecular interactions and structural configurations (Pourayoubi, Ghadimi & Valmoozi, 2007).
5. Spectroscopy and Theoretical Studies
In spectroscopy, theoretical studies of the vibrational spectra of 2-chloropyridine metal complexes have been conducted, which are critical in understanding molecular vibrations and interactions (Bakiler, Maslov & Akyuz, 1999).
Mechanism of Action
Target of Action
2-Chloropyridine-13C5, also known as 2-Chloro(2,3,4,5,6-13C5)pyridine, is a stable isotopically labeled derivative of 2-chloropyridine . It is primarily used as an intermediate in the production of several chemicals and pharmaceuticals . The compound’s primary targets are often nucleophiles, which interact with the compound to generate pyridine derivatives .
Mode of Action
The mode of action of this compound involves its reaction with nucleophiles. This interaction transforms the heterocycle into pyridine derivatives, with substitutions occurring at the second and fourth carbons on the heterocycle . This process often generates mixtures of products, which require further workup to isolate the desired isomer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of various chemicals and pharmaceuticals . For instance, the compound is used to generate fungicides and insecticides in the agricultural industry . It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .
Pharmacokinetics
The pharmacokinetics of this compound are primarily studied in the context of its use in research and analytical applications . The presence of 13C5 in the compound allows for the identification and quantification of the compound in complex mixtures . It is often used as a standard reference material in mass spectrometry analyses . The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, are typically studied using other labeled compounds, such as 2-aminopyridine 13C5 and 2-methylpyridine 13C5 .
Result of Action
The result of the action of this compound is the production of various chemicals and pharmaceuticals . For example, some commercial products generated through reactions involving 2-Chloropyridine include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide . In these conversions, the chloride is displaced .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the introduction of a halogen moiety significantly retards the degradation of the pyridine ring . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain chemical groups in the environment.
properties
IUPAC Name |
2-chloro(2,3,4,5,6-13C5)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1+1,2+1,3+1,4+1,5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGRDCXVWSXDC-CVMUNTFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=N[13C](=[13CH]1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747346 |
Source
|
Record name | 2-Chloro(~13~C_5_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1329835-57-5 |
Source
|
Record name | 2-Chloro(~13~C_5_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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